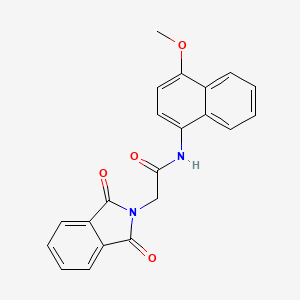

![molecular formula C16H12FNO4 B2980663 ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-14-6](/img/structure/B2980663.png)

ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a unique chemical compound . It is sold by Sigma-Aldrich as part of a collection of unique chemicals . The compound is in solid form .

Molecular Structure Analysis

The molecular formula of ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is C16H12FNO4 . Its average mass is 301.269 Da and its monoisotopic mass is 301.075043 Da .Physical And Chemical Properties Analysis

The compound is in solid form . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Supramolecular Aggregation

Suresh et al. (2007) discussed polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, highlighting supramolecular aggregation through various interactions. This study underscores the structural and interaction studies vital for the development of advanced materials and chemical understanding (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Synthetic Methodologies

Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This methodology demonstrates the synthetic versatility and potential for generating complex molecules for various applications, including pharmaceuticals (Zhu, Lan, & Kwon, 2003).

Photoelectrical Characterizations

Farag et al. (2016) synthesized a new derivative of heteroannulated chromeno[2,3-b]pyridine, showing significant findings in optical absorption properties and photovoltaic characteristics. This research could pave the way for the development of new materials for optoelectronic applications (Farag, Ibrahim, El-Gohary, & Roushdy, 2016).

Antimicrobial Activity

Ghashang et al. (2013) discussed the synthesis of chromeno[2,3-d]pyrimidinone derivatives using a solvent-free condensation method. These compounds were evaluated for their in vitro antimicrobial activity, demonstrating the potential for new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Safety And Hazards

properties

IUPAC Name |

ethyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c1-3-21-16(20)10-7-12-14(19)11-6-9(17)4-5-13(11)22-15(12)18-8(10)2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLNZFVLINTLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(thiomorpholin-4-ylcarbonyl)quinoline](/img/structure/B2980580.png)

![ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2980585.png)

![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)-1-phenylprop-2-en-1-one](/img/structure/B2980586.png)

![2-(Ethylamino)-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2980589.png)

![(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile](/img/structure/B2980593.png)

![1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane](/img/structure/B2980597.png)

![[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B2980598.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2980599.png)

![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)